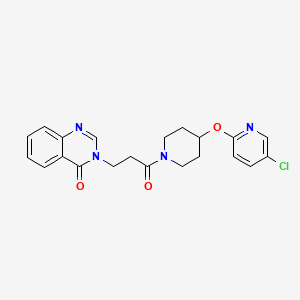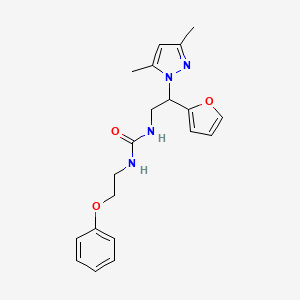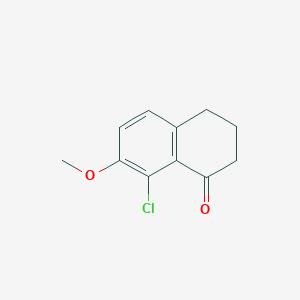![molecular formula C12H13ClN2O5 B2394580 (2S)-2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid CAS No. 956411-49-7](/img/structure/B2394580.png)
(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid is a complex organic compound characterized by the presence of a chloro-nitrobenzoyl group attached to an amino acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid typically involves multiple steps, starting with the preparation of 4-chloro-3-nitrobenzoic acid. This intermediate can be synthesized through the nitration of 4-chlorobenzoic acid using a mixture of concentrated nitric and sulfuric acids . The resulting 4-chloro-3-nitrobenzoic acid is then coupled with an appropriate amino acid derivative under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and coupling reactions, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
化学反応の分析
Types of Reactions
(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce a variety of substituted benzoyl derivatives.
科学的研究の応用
(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact mechanism depends on the specific biological context and the nature of the target molecule.
類似化合物との比較
Similar Compounds
4-chloro-3-nitrobenzoic acid: A precursor in the synthesis of the target compound.
4-chloro-7-nitro-2,1,3-benzoxadiazole: Another nitrobenzoyl derivative with different functional groups and applications.
Uniqueness
(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O5/c1-6(2)10(12(17)18)14-11(16)7-3-4-8(13)9(5-7)15(19)20/h3-6,10H,1-2H3,(H,14,16)(H,17,18)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYQJFFJQHAXBS-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26724356 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide](/img/structure/B2394498.png)


![3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzamide](/img/structure/B2394505.png)



![3-[6-methyl-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazolin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2394514.png)
![2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate](/img/structure/B2394515.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2394516.png)

![N-(4-bromophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2394519.png)

